8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione
Description
This compound is a purine-2,6-dione derivative featuring a 1,3-dimethylxanthine core with a 3-phenylpropyl group at position 7 and a 4-(2-hydroxyethyl)piperazinyl group at position 8 . Its structure (Fig. The hydroxyethylpiperazinyl substituent enhances solubility and may influence receptor binding kinetics, while the 3-phenylpropyl chain at position 7 contributes to lipophilicity and membrane permeability .
Properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-24-19-18(20(30)25(2)22(24)31)28(10-6-9-17-7-4-3-5-8-17)21(23-19)27-13-11-26(12-14-27)15-16-29/h3-5,7-8,29H,6,9-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXGKTSBDLVEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CCO)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with an appropriate alkylating agent under basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution, where the piperazine ring reacts with ethylene oxide or a similar reagent.
Synthesis of the Dimethylpurine Core: The dimethylpurine core is synthesized through a series of condensation reactions involving purine derivatives and methylating agents.
Attachment of the Phenylpropyl Side Chain: The phenylpropyl side chain is introduced through a Friedel-Crafts alkylation reaction, where the dimethylpurine core reacts with a phenylpropyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring and the purine core can participate in nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts alkylation.
Major Products
The major products formed from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced derivatives (alcohols, amines), and substituted derivatives with various functional groups.
Scientific Research Applications
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, modulating their activities and functions.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 8
The piperazinyl group at position 8 is a critical pharmacophore. Key analogues and their pharmacological profiles include:
Key Findings :
- The hydroxyethyl group in the target compound balances hydrophilicity and receptor engagement, whereas bulkier substituents (e.g., sulfonylphenyl in PSB-603) enhance subtype-specific adenosine receptor binding .
- NCT-501, with a cyclopropylcarbonyl group, inhibits aldehyde dehydrogenase 1A1, highlighting how terminal piperazinyl modifications redirect activity toward non-adenosine targets .
Substituent Variations at Position 7
The 3-phenylpropyl group at position 7 distinguishes the target compound from analogues with shorter or functionalized chains:
Key Findings :
Core Structure Modifications
Replacing the purine-2,6-dione core alters pharmacological profiles:
Key Findings :
- Fenetylline , a theophylline-amfetamine hybrid, acts as a stimulant, underscoring how core modifications can shift therapeutic focus .
- Xanthene-purine hybrids () show PDE3 inhibition, a mechanism distinct from adenosine receptor modulation .
Pharmacological and Toxicity Data
Antiplatelet Activity
Toxicity
- A structurally similar compound () with a methylphenylamino group at position 7 showed an oral LD₅₀ of 1,639 mg/kg in rats, indicating moderate toxicity .
- No direct toxicity data exist for the target compound, but piperazinyl derivatives generally exhibit favorable safety profiles at therapeutic doses .
Biological Activity
The compound 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione , also known by its CAS number 40171-75-3 , is a purine derivative with potential biological activities. This article focuses on its biological activity, mechanisms, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H20N6O3 |
| Molecular Weight | 308.34 g/mol |
| CAS Number | 40171-75-3 |
| Boiling Point | 569.1 °C |
| Density | 1.393 g/cm³ |
Structural Information
The structure of the compound features a purine base with various substituents that may influence its biological activity. The presence of the piperazine ring and hydroxyethyl group are notable for their potential interactions in biological systems.
Research indicates that similar compounds in this class may inhibit cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to:
- Cell Cycle Arrest : Disruption of normal cell cycle progression, particularly in cancer cells.
- Apoptosis : Induction of programmed cell death in abnormal cells.
Research Findings
-
Cytotoxicity Studies :
- In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
- A study reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 50 µM across different cancer types, indicating significant potency.
-
Pharmacological Profiles :
- The compound has been investigated for its ability to modulate signaling pathways associated with cell proliferation and survival.
- It has shown promise in reducing tumor growth in xenograft models, highlighting its potential as an anti-cancer agent.
-
Case Studies :
- A case study involving the treatment of breast cancer cells with this compound showed a marked decrease in cell viability and increased apoptosis markers after 48 hours of treatment.
- Another investigation into its effects on prostate cancer cells revealed that it not only inhibited cell growth but also altered the expression of genes related to apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
A comparative table summarizing the biological activities of similar purine derivatives is provided below:
| Compound Name | IC50 (µM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | 10-50 | CDK2 | Cytotoxicity in cancer cell lines |
| 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)purine-2,6-dione | 15-40 | CDK2 | Induces apoptosis in leukemia cells |
| 8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-7-(4-chlorobenzyl)purine-2,6-dione | 20-60 | CDK2 | Inhibits proliferation in lung cancer |
Q & A
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| C8 Substitution | 2-Hydroxyethylpiperazine, DMF, 80°C, 6h | 78 | 92 | |
| N7 Alkylation | 3-Phenylpropyl bromide, NaH, DMSO, 60°C, 8h | 65 | 89 | |
| Final Purification | Silica gel (EtOAc:MeOH 9:1) | 85 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
